REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:5])[CH3:4].[Si:6](Cl)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]>C(N(CC)CC)C>[CH3:1][N:2]([Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7])[C:3](=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
73.1 g
|
Type
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reactant
|
Smiles
|
CNC(C)=O
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
196 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Type
|
CUSTOM
|
Details
|
Hard stirring of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with dry nitrogen
|
Type
|
CUSTOM
|
Details
|
equipped with a drying tube
|
Type
|
FILTRATION
|
Details
|
Then, under a layer of dry air, the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate of triethylamine hydrochloride
|
Type
|
FILTRATION
|
Details
|
The resulting filter cake
|
Type
|
WASH
|
Details
|
was then washed three times with 150 ml each of dry triethylamine
|
Type
|
DISTILLATION
|
Details
|
reduced in volume by distillation at 35 degrees C
|
Type
|
DISTILLATION
|
Details
|
The remaining straw colored liquid was then fractionally distilled
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CN(C(C)=O)[Si](C)(C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |